
1-(2-bromo-4-methylphenyl)-1H-pyrrole
Vue d'ensemble
Description
1-(2-Bromo-4-methylphenyl)-1H-pyrrole, also known as 2-bromo-4-methylpyrrole, is a heterocyclic aromatic compound with a molecular formula of C7H7Br. It is a colorless liquid with a boiling point of 154-155°C and a melting point of -25°C. It is insoluble in water, but is soluble in organic solvents. It has a pyrrole ring with a bromine atom attached to the 4-position of the ring. 2-Bromo-4-methylpyrrole is used in organic synthesis as a reagent for the synthesis of other compounds, and has been the subject of scientific research in a variety of fields, including biochemistry and physiology.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Pyrroloquinolines and Ullazines : A study by Das, Ghosh, & Koenig (2016) demonstrated the use of 1-(2-bromophenyl)-1H-pyrrole in the synthesis of pyrrolo[1,2-a]quinolines and ullazines through a visible light-mediated process.
Electrochemical Studies for Corrosion Inhibition : Zarrouk et al. (2015) found that derivatives of 1H-pyrrole-2,5-dione, including those related to 1-(2-bromo-4-methylphenyl)-1H-pyrrole, are effective corrosion inhibitors for carbon steel in hydrochloric acid, with the inhibition efficiency increasing with concentration (Zarrouk et al., 2015).
Polymer Synthesis : The synthesis of polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione chromophore in the main chain, which is related to the 1-(2-bromo-4-methylphenyl)-1H-pyrrole structure, has been described for potential use in electronic applications due to their strong fluorescence and good solubility in common organic solvents (Zhang & Tieke, 2008).
Biological and Medicinal Applications
Inhibitors of Glycolic Acid Oxidase : Rooney et al. (1983) studied 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase, highlighting the potential medical applications of 1H-pyrrole derivatives in treating conditions like hyperoxaluria (Rooney et al., 1983).
Dopamine Receptor Binding : A series of 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole analogs, similar in structure to 1-(2-bromo-4-methylphenyl)-1H-pyrrole, were synthesized and studied for their binding affinities for dopamine D2, D3, and D4 receptors, demonstrating potential use in neuroscience research (Mach et al., 2003).
Anticancer Evaluation : Singh, Patel, & Rajak (2021) evaluated pyrrole-containing compounds for anticancer activity, underscoring the importance of such structures in the development of new anticancer drugs (Singh, Patel, & Rajak, 2021).
Propriétés
IUPAC Name |
1-(2-bromo-4-methylphenyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c1-9-4-5-11(10(12)8-9)13-6-2-3-7-13/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOGUJBMHXFQFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405839 | |
| Record name | 1-(2-bromo-4-methylphenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-bromo-4-methylphenyl)-1H-pyrrole | |
CAS RN |
142044-85-7 | |
| Record name | 1-(2-bromo-4-methylphenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

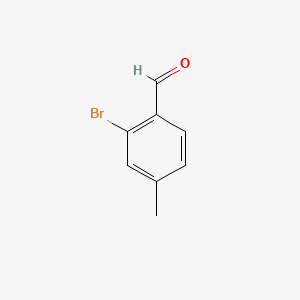
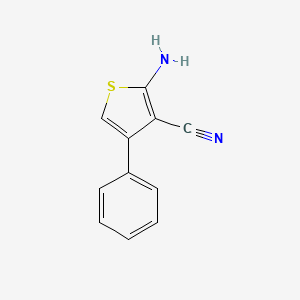


![3-(Furan-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1335398.png)

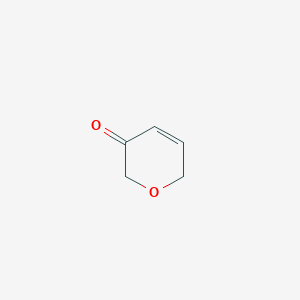
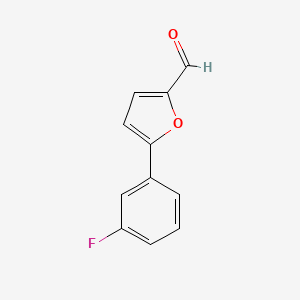


![2-[(1-Formylnaphthalen-2-yl)oxy]acetic acid](/img/structure/B1335433.png)
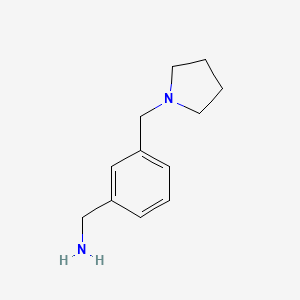
![1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B1335435.png)
